molecular formula C23H20ClN5O2 B14952990 7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B14952990
M. Wt: 433.9 g/mol
InChI Key: WIUCYPGTDULQTQ-UHFFFAOYSA-N
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Description

“7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” is a complex organic compound that belongs to the class of triazatricyclo compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” typically involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazatricyclo core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the chlorophenyl, imino, and other functional groups through various organic reactions such as nucleophilic substitution, oxidation, and reduction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementation of purification methods such as crystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

“7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of imino and other groups to amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions at the chlorophenyl or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides, amines, or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, it may be investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.

Industry

In industry, it may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of “7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” would depend on its specific biological target. Common mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other triazatricyclo derivatives with different functional groups. Examples include:

  • 7-[(2-bromophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • 7-[(2-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

The uniqueness of “7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C23H20ClN5O2

Molecular Weight

433.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H20ClN5O2/c1-3-10-26-22(30)16-12-17-21(27-20-14(2)7-6-11-28(20)23(17)31)29(19(16)25)13-15-8-4-5-9-18(15)24/h3-9,11-12,25H,1,10,13H2,2H3,(H,26,30)

InChI Key

WIUCYPGTDULQTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4Cl)C(=O)NCC=C

Origin of Product

United States

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